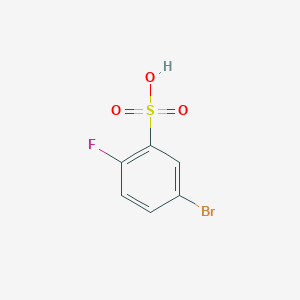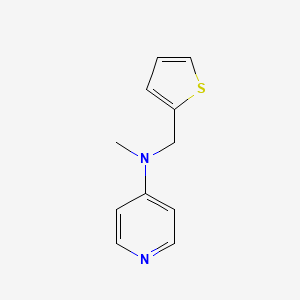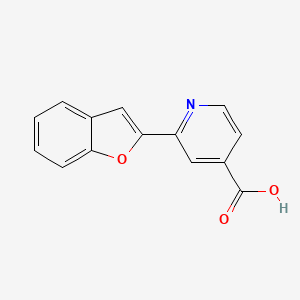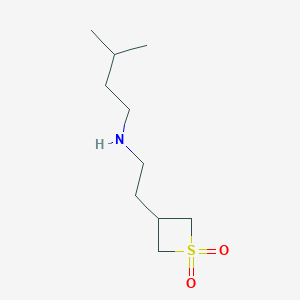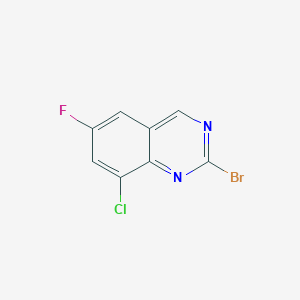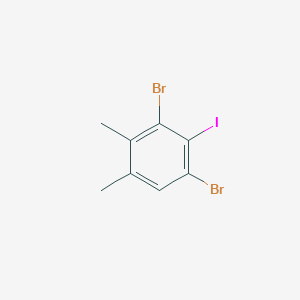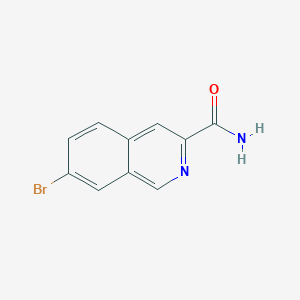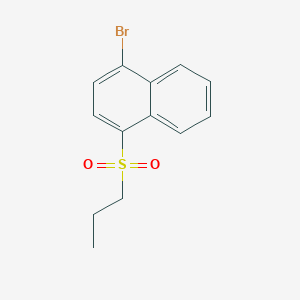
1-Bromo-4-(propylsulfonyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(propylsulfonyl)naphthalene is an organic compound with the molecular formula C13H13BrO2S It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a propylsulfonyl group is attached at the fourth position
Preparation Methods
The synthesis of 1-Bromo-4-(propylsulfonyl)naphthalene typically involves the bromination of naphthalene followed by the introduction of the propylsulfonyl group. The reaction conditions for these steps can vary, but generally include:
Bromination: Naphthalene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1-bromonaphthalene.
Sulfonylation: The 1-bromonaphthalene is then reacted with propylsulfonyl chloride (C3H7SO2Cl) in the presence of a base such as pyridine or triethylamine to introduce the propylsulfonyl group at the fourth position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(propylsulfonyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate (K2CO3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(propylsulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-(propylsulfonyl)naphthalene exerts its effects depends on the specific application. In coupling reactions, for example, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boron reagent and reductive elimination to form the final product. The molecular targets and pathways involved vary based on the reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-4-(propylsulfonyl)naphthalene can be compared to other bromonaphthalene derivatives such as:
1-Bromonaphthalene: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
2-Bromonaphthalene: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it can undergo.
1-Chloronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
The presence of the propylsulfonyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in various applications.
Properties
Molecular Formula |
C13H13BrO2S |
|---|---|
Molecular Weight |
313.21 g/mol |
IUPAC Name |
1-bromo-4-propylsulfonylnaphthalene |
InChI |
InChI=1S/C13H13BrO2S/c1-2-9-17(15,16)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3 |
InChI Key |
XUUNNCBRCCGVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


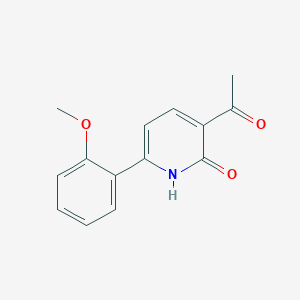
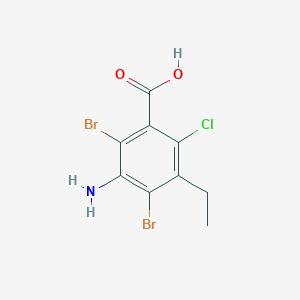
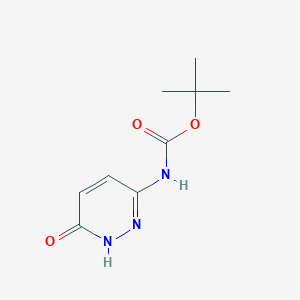
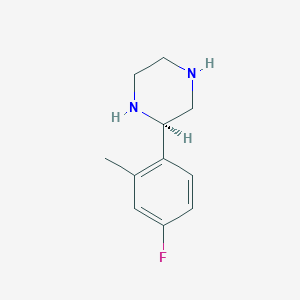

![4-Fluorobenzo[b]thiophen-2-amine](/img/structure/B12999350.png)
